molecular formula C8H17NO3 B071074 N-Boc-(S)-1-amino-2-propanol CAS No. 167938-56-9

N-Boc-(S)-1-amino-2-propanol

Cat. No. B071074
CAS RN: 167938-56-9
M. Wt: 175.23 g/mol
InChI Key: YNJCFDAODGKHAV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(S)-1-amino-2-propanol is a compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amines . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of N-Boc-(S)-1-amino-2-propanol involves a Boc group attached to an amino function. This structure allows the compound to be stable under various conditions .


Chemical Reactions Analysis

N-Boc-(S)-1-amino-2-propanol can undergo deprotection reactions. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . Another method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc-(S)-1-amino-2-propanol are influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases, making it a good protecting group . It is also stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Scientific Research Applications

Green Chemistry Synthesis

The compound is used in green chemistry for the chemoselective BOC protection of amines . This process is eco-friendly and avoids the use of solvents and catalysts, which is a significant step towards sustainable chemical synthesis .

Pharmaceutical Intermediates

N-Boc-(S)-1-amino-2-propanol: serves as an intermediate in pharmaceutical synthesis. It’s particularly important for the protection of amine functionalities in biologically active molecules, which is a common requirement in drug development .

Catalyst and Solvent-Free Reactions

The compound is involved in catalyst and solvent-free reactions, which is a growing area in chemical research. This method is recognized for its mild reaction conditions and almost quantitative yields, which is crucial for high-purity chemical production .

Continuous Flow Chemistry

In pharmaceutical manufacturing, N-Boc-(S)-1-amino-2-propanol is used for the continuous N-Boc deprotection of amines . This application utilizes solid acid catalysts and allows for efficient and productive processes in a continuous flow reactor .

Deprotection of Amines

The compound is also used in the deprotection of amines. This is a common reaction in pharmaceutical research and development, where the use of a catalyst can lower the required reaction temperature, thus enhancing the efficiency of the process .

Sustainable Deprotection Methods

A sustainable method for N-Boc deprotection involves the use of a deep eutectic solvent, which acts both as a reaction medium and a catalyst. This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Mechanism of Action

Target of Action

N-Boc-(S)-1-amino-2-propanol, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules during chemical reactions . It forms a carbamate ester with the amine group, which is stable under a variety of reaction conditions . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group .

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection during organic synthesis . It reacts with the amine group to form a carbamate ester, which can be removed later under acidic conditions . This process is crucial in the synthesis of complex molecules where selective reactions are required .

Pharmacokinetics

It’s worth noting that the compound is stable under a variety of conditions, which is crucial for its role in protecting amine groups during reactions .

Result of Action

The result of the compound’s action is the protection of amine groups in biomolecules during chemical reactions . This allows for selective reactions on other parts of the molecule, enabling the synthesis of complex molecules without unwanted side reactions .

Action Environment

The action of N-Boc-(S)-1-amino-2-propanol is influenced by the reaction conditions, including temperature, pH, and the presence of other reactants . For example, the compound is stable under basic and nucleophilic conditions, but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis .

Safety and Hazards

N-Boc-(S)-1-amino-2-propanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and get medical attention .

Future Directions

Future directions for N-Boc-(S)-1-amino-2-propanol could involve the development of more efficient and sustainable methods for N-Boc deprotection . Additionally, the exploration of new applications of this compound in various fields of organic synthesis could be a potential area of research .

properties

IUPAC Name

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCFDAODGKHAV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472786
Record name N-Boc-(S)-1-amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(S)-1-amino-2-propanol

CAS RN

167938-56-9
Record name N-Boc-(S)-1-amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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